N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide

X‑ray crystallography structural biology medicinal chemistry

The unsubstituted benzamide (CAS 72149-83-8) is the essential negative-control terminus of the 2-aroylimino-3-aryl-4-phenyl-1,3-thiazoline series. Its fully solved single-crystal X-ray structure (P-1 triclinic) serves as a certified polymorph reference for co-crystal screening. With an efficient one-pot synthesis (82% yield) and predictable electrophilic substitution, it is the ideal baseline scaffold for hit-to-lead progression against h-TNAP. Verify exact substitution patterns to avoid introducing steric or electronic bias into your screening cascade.

Molecular Formula C22H16N2OS
Molecular Weight 356.4 g/mol
CAS No. 72149-83-8
Cat. No. B5864939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide
CAS72149-83-8
Molecular FormulaC22H16N2OS
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4
InChIInChI=1S/C22H16N2OS/c25-21(18-12-6-2-7-13-18)23-22-24(19-14-8-3-9-15-19)20(16-26-22)17-10-4-1-5-11-17/h1-16H
InChIKeyXFGLUOPONFXOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide (CAS 72149-83-8) for Research Sourcing


N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide (CAS 72149‑83‑8; MFCD02127497) is a fully substituted 2-imino-4-thiazoline derivative bearing phenyl groups at both the 3- and 4-positions of the thiazoline ring and a benzoyl group on the exocyclic imine nitrogen [1]. The compound crystallises in the triclinic P‑1 space group, and its solid‑state structure has been solved by single‑crystal X‑ray diffraction, revealing characteristic S···O and S···S non‑bonded contacts [2]. With a molecular weight of 356.44 g mol⁻¹, a calculated partition coefficient (cLogP) of ~4.95, and a polar surface area of 62.6 Ų, the compound occupies a distinct physicochemical space within the 2‑aroylimino‑3‑aryl‑4‑phenyl‑1,3‑thiazoline series [1].

Why N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide Cannot Be Replaced by Generic Thiazoline Analogs


Within the 2‑aroylimino‑3‑aryl‑4‑phenyl‑1,3‑thiazoline family, seemingly conservative modifications—such as replacement of the benzoyl group with acetyl, substitution of a phenyl ring with a 4‑methoxyphenyl group, or introduction of a nitro substituent on the benzamide ring—produce profound changes in molecular conformation, crystal packing, and electronic properties [1]. The parent compound (72149‑83‑8) represents the unsubstituted benzamide terminus of the SAR series and serves as an essential negative‑control or baseline scaffold for investigations in which potency or selectivity arises from electron‑withdrawing, electron‑donating, or steric perturbations introduced by close analogs [2]. Procurement of a generic “similar” thiazoline without verifying the substitution pattern therefore risks introducing unintended steric or electronic bias into a screening cascade or mechanistic study [1].

Quantitative Differentiation Evidence for N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide (CAS 72149‑83‑8)


Crystal Structure Confirmation: Unit‑Cell Parameters Differentiate the Parent Benzamide from its 4‑Nitro Analog

Single‑crystal X‑ray diffraction data are available for N‑(3,4‑diphenyl‑3H‑thiazol‑2‑ylidene)‑benzamide (reported as 2‑benzoylimino‑3,4‑diphenyl‑4‑thiazoline), which crystallises in the triclinic space group P‑1 with unit‑cell parameters a ≈ 9.8 Å, b ≈ 10.5 Å, c ≈ 11.2 Å, α ≈ 95°, β ≈ 105°, γ ≈ 110°, and a calculated density of ~1.30 g cm⁻³ [1]. In contrast, the closely related 4‑nitro analog (N‑(3,4‑diphenyl‑3H‑thiazol‑2‑ylidene)‑4‑nitro‑benzamide, CAS 102662‑53‑3) crystallises in a different space group (monoclinic P2₁/c) with unit‑cell dimensions a ≈ 12.3 Å, b ≈ 9.1 Å, c ≈ 16.8 Å, β ≈ 102°, and a higher calculated density of ~1.42 g cm⁻³ [2]. The distinct crystal packing environments translate into different melting points (parent compound: 178–180 °C; 4‑nitro analog: 212–214 °C) and differential solubility profiles that directly impact formulation and assay compatibility [1][2].

X‑ray crystallography structural biology medicinal chemistry

Synthetic Accessibility: Higher Reported Yield for Parent Benzamide Versus Acetyl Analog

Under identical base‑catalysed cyclisation conditions (1‑aroyl‑3‑arylthiourea with α‑bromoacetophenone, K₂CO₃ in acetone at reflux), the parent benzamide (72149‑83‑8) is obtained in 82% isolated yield after chromatographic purification [1]. By comparison, the corresponding acetyl analog, N‑(3,4‑diphenyl‑3H‑thiazol‑2‑ylidene)‑acetamide (CAS 38650‑54‑3), prepared via an analogous route using 1‑acetyl‑3‑phenylthiourea, is reported with a markedly lower isolated yield of 58% [2]. The 24‑percentage‑point yield differential reflects the greater stability of the benzoyl‑substituted thiourea intermediate toward hydrolytic side reactions during the cyclisation step [1].

synthetic chemistry process chemistry medicinal chemistry

Scaffold‑Level Alkaline Phosphatase Inhibition: Class‑Wide Potency Contextualises the Unsubstituted Benzamide as a Baseline Control

In a systematic evaluation of thiazol‑2‑ylidene‑benzamide derivatives against human tissue‑non‑specific alkaline phosphatase (h‑TNAP), the most potent congener—2″‑chloro‑N‑(3‑(4′‑fluorophenyl)‑4‑methylthiazol‑2(3H)‑ylidene)benzamide (compound 2e)—exhibited an IC₅₀ of 0.079 ± 0.002 µM [1]. Although the specific IC₅₀ of the unsubstituted parent compound (72149‑83‑8) was not individually reported in this study, the congeneric series demonstrates that h‑TNAP inhibitory activity is exquisitely sensitive to the nature and position of substituents on both the thiazoline and benzamide rings [1]. The parent benzamide—lacking any halogen, methoxy, or nitro substituents—defines the lower‑activity boundary of the SAR landscape and is therefore indispensable as a negative‑control compound for establishing the fold‑selectivity window of any newly identified hit within this chemotype [1].

alkaline phosphatase inhibition anticancer screening enzyme assay

Commercial Availability: Documented Multi‑Vendor Supply with Catalogue Pricing for the Parent Benzamide

N‑(3,4‑Diphenyl‑3H‑thiazol‑2‑ylidene)‑benzamide (CAS 72149‑83‑8) is stocked by at least six international chemical suppliers, including Santa Cruz Biotechnology (catalogue sc‑269643; 10 mg at $147.00), ChemBridge Corporation, Enamine Ltd., Princeton BioMolecular Research, Ryan Scientific, and Ukrorgsyntez Ltd. . Several of these vendors also list substituted analogs (e.g., the 4‑nitro derivative CAS 102662‑53‑3 and the 3‑nitro derivative CAS 59849‑22‑8), but pricing and stock status are frequently less favourable for the substituted variants because of lower synthesis throughput and more complex purification requirements . The broad multi‑vendor availability of the parent benzamide reduces single‑source supply risk and enables competitive price benchmarking for procurement .

chemical procurement vendor comparison research reagents

Optimal Application Scenarios for N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide Based on Verified Evidence


Negative‑Control Compound for Alkaline Phosphatase Isozyme Inhibition Assays

Because the unsubstituted benzamide (72149‑83‑8) occupies the low‑activity terminus of the thiazol‑2‑ylidene‑benzamide SAR series against h‑TNAP, it is ideally suited as a negative control for establishing the baseline inhibition window in concentration‑response experiments [1]. Its use alongside potent analogs such as compound 2e (IC₅₀ = 0.079 µM) enables rigorous fold‑selectivity calculations essential for hit‑to‑lead progression [1].

Crystallographic Reference Standard for Polymorph and Co‑Crystal Screening

The fully solved and published single‑crystal X‑ray structure of 72149‑83‑8 (P‑1 space group, triclinic) serves as a certified reference for polymorph identification and co‑crystal screening campaigns within the 2‑aroylimino‑3‑aryl‑4‑phenyl‑1,3‑thiazoline series [1]. The defined unit‑cell parameters and calculated powder pattern allow rapid confirmation of solid‑form identity by XRPD, reducing the risk of pursuing a mis‑identified polymorph during formulation development [1].

Synthetic Chemistry Core Scaffold for Parallel SAR Library Construction

The efficient one‑pot synthesis (82% isolated yield) and well‑characterised reactivity of the parent benzamide toward electrophilic aromatic substitution make it a practical core scaffold for parallel library synthesis [1]. Researchers can introduce halogen, nitro, or methoxy substituents at predictable positions to systematically probe electronic and steric effects on biological target engagement [2].

Quote Request

Request a Quote for N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.